![molecular formula C12H17NO2 B2542623 Methyl 3-[benzyl(methyl)amino]propanoate CAS No. 17946-01-9](/img/structure/B2542623.png)
Methyl 3-[benzyl(methyl)amino]propanoate
Descripción general
Descripción
“Methyl 3-[benzyl(methyl)amino]propanoate” is a chemical compound that is structurally similar to PRL-8-53 . PRL-8-53 is a nootropic substituted phenethylamine that has been shown to act as a hypermnesic drug in humans . It was first synthesized by medical chemistry professor Nikolaus Hansl at Creighton University in the 1970s .
Synthesis Analysis
The synthesis of “Methyl 3-[benzyl(methyl)amino]propanoate” involves a reaction with hydrogen and palladium 10% on activated carbon at 20 degrees for 48 hours in an inert atmosphere . A Schlenk tube is charged with methyl 3- (benzyl (methyl) amino) propanoate and dissolved in EtOH. To this solution, 500 mg of 10% Pd/C is added in small portions .Molecular Structure Analysis
The molecular formula of “Methyl 3-[benzyl(methyl)amino]propanoate” is C13H19NO2 . The molecular weight is 221.29546 .Chemical Reactions Analysis
“Methyl 3-[benzyl(methyl)amino]propanoate” can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile .Aplicaciones Científicas De Investigación
- Anticancer Potential : Methyl 3-[benzyl(methyl)amino]propanoate derivatives have demonstrated anticancer activity against cell lines such as HT-29 and K562 . Researchers have explored their potential as novel chemotherapeutic agents.
- Indole Derivatives : Indoles are essential heterocyclic systems found in natural products and drugs. Methyl 3-[benzyl(methyl)amino]propanoate can serve as a precursor for indole derivatives, which exhibit diverse biological properties .
Medicinal Chemistry and Drug Development
Heterocyclic Synthesis
Organic Synthesis and Methodology
Propiedades
IUPAC Name |
methyl 3-[benzyl(methyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(9-8-12(14)15-2)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBMLSVBKSZULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

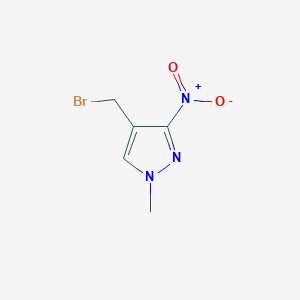

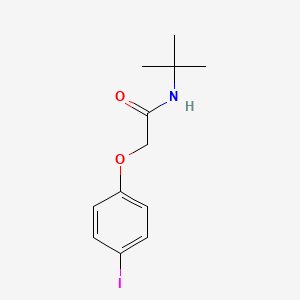
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)
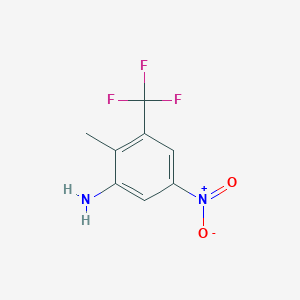
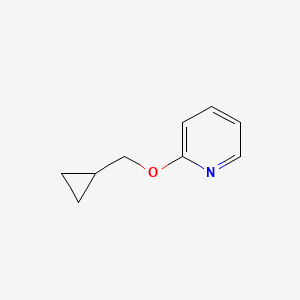
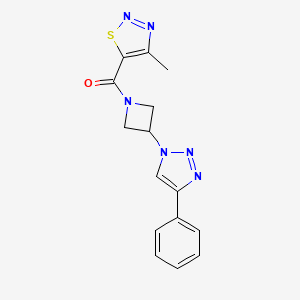

![2-[2-(Propan-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2542553.png)
![2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2542556.png)
![6-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B2542558.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2542559.png)

